![molecular formula C13H15N3O4S B2963398 N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide CAS No. 900942-87-2](/img/structure/B2963398.png)
N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji family of histone demethylases, which play a critical role in regulating gene expression by removing methyl groups from histone proteins. GSK-J4 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
COX-2 Inhibition for Anti-inflammatory Applications
N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), showing promise for treating conditions like rheumatoid arthritis and osteoarthritis without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Penning et al., 1997).
Carbonic Anhydrase Inhibition for Therapeutic Uses
Compounds containing the N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide motif have shown significant inhibitory activity against carbonic anhydrase isoenzymes (hCA I and hCA II), suggesting potential therapeutic applications in managing conditions like glaucoma, epilepsy, and certain types of edema (Kucukoglu et al., 2016).
Anticancer Activities
Research on N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide derivatives has explored their potential as anticancer agents. Certain derivatives have demonstrated promising in vitro antitumor activity against various cancer cell lines, suggesting a potential role in cancer treatment strategies (Fahim & Shalaby, 2019).
Antimicrobial and Antioxidant Properties
Derivatives of N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide have been studied for their antimicrobial and antioxidant activities. These compounds have shown significant action against selected bacterial and fungal strains, as well as antioxidant properties, highlighting their potential as leads for developing new antimicrobial and antioxidant agents (Badgujar et al., 2018).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-13(7-16(2)15-9)21(17,18)14-6-10-3-4-11-12(5-10)20-8-19-11/h3-5,7,14H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRXVIYHKJVPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49737695 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.